8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes a bromophenyl group and a spiro linkage involving a dioxane and azaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 3-bromophenyl derivatives with appropriate spirocyclic precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency . The reaction conditions often involve palladium catalysts and boron reagents, with the reaction being carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized spiro compounds.
Scientific Research Applications
8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of receptor agonists and antagonists.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spiro linkage provides structural rigidity that enhances binding affinity. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
8-(3-Bromophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but includes a thia linkage, which can alter its chemical properties and biological activity.
1-Thia-4-azaspiro[4.5]decane Derivatives: These compounds are used in anticancer research and have different functional groups that provide unique reactivity and applications.
Uniqueness
8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a bromophenyl group and a dioxane-azaspirodecane structure. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
8-(3-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-2-1-3-12(10-11)15-6-4-13(5-7-15)16-8-9-17-13/h1-3,10H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKBUICXAPRWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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